
Phenethyl tiglate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Photocatalysis and Environmental Applications :
- Photocatalytic processes involving TiO2 have been investigated for their potential in environmental applications, including the degradation of organic pollutants and generation of hydrogen through photoreforming of organics. Phenethyl Tiglate and related compounds have been studied in this context. For instance, the work by Park and Choi (2005) examined the photocatalytic conversion of benzene to phenol using modified TiO2, which is relevant to understanding the interactions of similar organic compounds with photocatalysts (Park & Choi, 2005).
Chemical Synthesis and Catalysis :
- This compound-related compounds have been used in studies on chemical synthesis and catalysis. For example, Shimakoshi and colleagues (2015) investigated the debromination of phenethyl bromide using a B12-TiO2 hybrid catalyst, highlighting the role of catalyst structure in chemical reactions (Shimakoshi, Nagami, & Hisaeda, 2015).
Biomedical Research :
- In the field of biomedical research, compounds structurally related to this compound have been examined for their potential therapeutic applications. For instance, Shoaib et al. (2021) explored the effects of Phenethyl Isothiocyanate, a compound similar in structure to this compound, on cervical cancer cells, highlighting its potential in cancer therapy (Shoaib, Tufail, Sherwani, Yusuf, & Islam, 2021).
Polymer Science :
- Research in polymer science has included the investigation of compounds related to this compound. Kassi and Patrickios (2010) studied the use of Tiglic acid esters in well-defined polymers, which is relevant for understanding how the properties of this compound could be exploited in polymer synthesis (Kassi & Patrickios, 2010).
Agricultural and Ecological Research :
- In the context of agriculture and ecology, compounds similar to this compound have been studied for their role in insect behavior. Bartelt, Jackson, and Schaner (1985) researched the ester components of the aggregation pheromone of Drosophila virilis, which included esters of Tiglic acid, offering insights into the ecological applications of similar compounds (Bartelt, Jackson, & Schaner, 1985).
Analyse Biochimique
Biochemical Properties
Phenethyl tiglate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with esterase enzymes, which catalyze the hydrolysis of ester bonds in this compound, leading to the formation of phenethyl alcohol and tiglic acid . These interactions are crucial for the compound’s metabolism and its subsequent effects on cellular functions.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to esterase enzymes, leading to the hydrolysis of its ester bond and the release of phenethyl alcohol and tiglic acid . This reaction can result in the inhibition or activation of various enzymes, thereby influencing cellular processes. Additionally, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in changes in cellular function, including alterations in cell signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function, such as enhancing cell signaling and promoting cell growth . At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage . These threshold effects are important considerations for the potential therapeutic use of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by esterase enzymes, which hydrolyze the ester bond to produce phenethyl alcohol and tiglic acid . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADH and FADH2 is also crucial for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in certain cellular compartments . The transport and distribution of this compound are essential for its biological activity and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is important for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These factors play a crucial role in determining the biological activity of this compound.
Propriétés
| { "Design of the Synthesis Pathway": "Phenethyl tiglate can be synthesized using a multi-step process starting from readily available starting materials.", "Starting Materials": [ "Phenol", "Benzyl bromide", "Ethyl acetoacetate", "Sodium ethoxide", "Tiglic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of benzyl phenyl ether\n- Phenol is reacted with benzyl bromide in the presence of sodium ethoxide to form benzyl phenyl ether.", "Step 2: Synthesis of ethyl benzyl phenyl ether\n- Ethyl acetoacetate is reacted with benzyl phenyl ether in the presence of sodium ethoxide to form ethyl benzyl phenyl ether.", "Step 3: Synthesis of ethyl benzyl phenyl tiglate\n- Ethyl benzyl phenyl ether is reacted with tiglic acid in the presence of sodium hydroxide to form ethyl benzyl phenyl tiglate.", "Step 4: Synthesis of phenethyl tiglate\n- Ethyl benzyl phenyl tiglate is treated with hydrochloric acid to remove the benzyl protecting group, followed by neutralization with sodium hydroxide. The resulting mixture is extracted with ether, dried over anhydrous magnesium sulfate, and evaporated to yield phenethyl tiglate as a colorless oil." ] } | |
Numéro CAS |
55719-85-2 |
Formule moléculaire |
C13H16O2 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
2-phenylethyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-3-11(2)13(14)15-10-9-12-7-5-4-6-8-12/h3-8H,9-10H2,1-2H3/b11-3- |
Clé InChI |
KVMWYGAYARXPOL-JYOAFUTRSA-N |
SMILES isomérique |
C/C=C(/C)\C(=O)OCCC1=CC=CC=C1 |
SMILES |
CC=C(C)C(=O)OCCC1=CC=CC=C1 |
SMILES canonique |
CC=C(C)C(=O)OCCC1=CC=CC=C1 |
Point d'ébullition |
139.00 to 140.00 °C. @ 7.00 mm Hg |
Densité |
1.148-1.159 |
Autres numéros CAS |
55719-85-2 |
Description physique |
Colourless viscous liquid; very pleasant, warm herbaceous, deep-rosy, dry leafy-green odou |
Solubilité |
slightly |
Synonymes |
phenethyl tiglate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



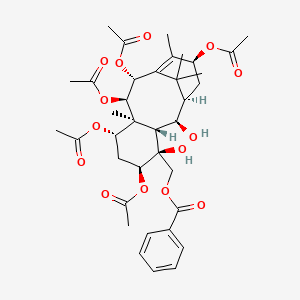
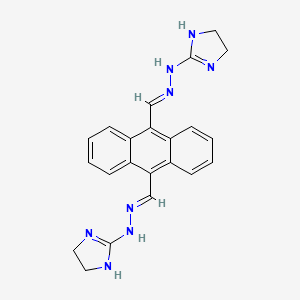

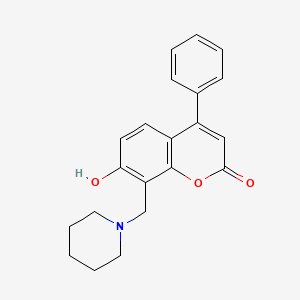
![(E)-1-[1-(2-Pyridinyl)ethylidene]thiosemicarbazide](/img/structure/B1238806.png)
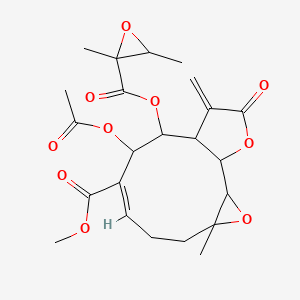
![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)
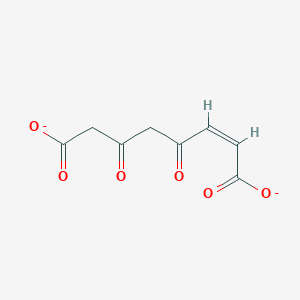
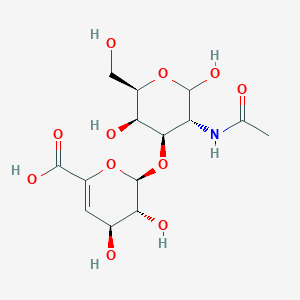

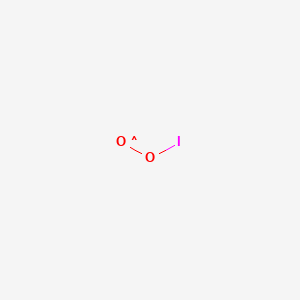
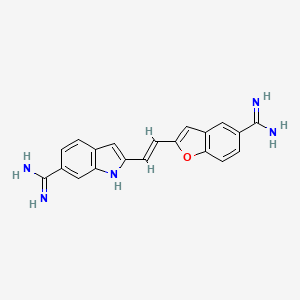
![methyl 8',10-dihydroxy-5',7'-dimethoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238820.png)
![(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid](/img/structure/B1238824.png)